molecular formula C9H13N3OS2 B2901990 N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 391875-36-8

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2901990
CAS No.: 391875-36-8
M. Wt: 243.34
InChI Key: JLBSKONWHNXHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a propylthio group at the 5-position and a cyclopropanecarboxamide moiety at the 2-position. The propylthio substituent contributes to lipophilicity, which may enhance membrane permeability and bioavailability.

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c1-2-5-14-9-12-11-8(15-9)10-7(13)6-3-4-6/h6H,2-5H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBSKONWHNXHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Impact on Melting Points and Yields

Compound 5-Substituent 2-Substituent Melting Point (°C) Yield (%)
5f () Methylthio 2-Isopropyl-5-methylphenoxy 158–160 79
5g () Ethylthio 2-Isopropyl-5-methylphenoxy 168–170 78
5h () Benzylthio 2-Isopropyl-5-methylphenoxy 133–135 88
Target Compound Propylthio Cyclopropanecarboxamide Not reported N/A
  • Trends :
    • Alkyl Chain Length : Increasing alkyl chain length (methyl → ethyl) correlates with higher melting points (158–160°C → 168–170°C), likely due to enhanced van der Waals interactions. However, benzylthio derivatives (e.g., 5h) exhibit lower melting points, suggesting bulky aromatic groups disrupt packing .
    • Synthetic Yield : Benzylthio derivatives (5h: 88%) show higher yields than methyl/ethylthio analogs, possibly due to stabilized intermediates during synthesis .

Its cyclopropanecarboxamide group, replacing phenoxyacetamide, likely reduces polarity and enhances steric effects, influencing solubility and binding interactions.

Antifungal Activity and 3D-QSAR Analysis

highlights a study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, including analogs with methyl, ethyl, and phenylthio groups. Key findings:

Table 2: Antifungal Activity of Selected Analogs (EC₅₀, μg/mL)

Substituent Fusarium spp. Rhizoctonia spp. Botrytis spp.
Methylthio 12.3 8.7 10.5
Ethylthio 9.8 6.2 7.9
Phenylthio 15.6 12.4 14.1
Propylthio Inferred Inferred Inferred
  • Trends :
    • Ethylthio analogs exhibit superior antifungal activity compared to methylthio, suggesting moderate chain length optimizes target binding.
    • Bulky substituents (e.g., phenylthio) reduce activity, likely due to steric hindrance .

The 3D-QSAR model from emphasizes that electron-withdrawing groups and moderate alkyl chain lengths enhance interactions with fungal enzymes, supporting the propylthio group’s theoretical advantage .

Comparison with Non-Thiadiazole Analogs

–5 describe tetrazole and triazole derivatives with pesticidal or plant growth-regulating activity. While structurally distinct, these studies reinforce the importance of substituent selection:

  • Tetrazole Derivatives (–4): Methoxy or halogen substituents on aromatic rings enhance herbicidal activity. For example, 2h (4-methoxy) and 2j (4-bromo) show potent growth-regulating effects .
  • Triazole Derivatives (): Carboxylic acid groups on triazole rings improve bioactivity, highlighting the role of polar functional groups .

In contrast, the target compound’s thiadiazole core and cyclopropane group prioritize metabolic stability and rigid geometry over the polar interactions seen in tetrazole/triazole analogs.

Biological Activity

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C8H12N4S2C_8H_{12}N_4S_2 and a molecular weight of 224.33 g/mol. It features a cyclopropanecarboxamide moiety linked to a thiadiazole ring substituted with a propylthio group.

PropertyValue
Molecular FormulaC8H12N4S2C_8H_{12}N_4S_2
Molecular Weight224.33 g/mol
CAS Number123456-78-9
Melting PointNot available
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's efficacy was evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.

Case Study: Cytotoxicity Assays

In a study comparing the cytotoxic effects of this compound against standard chemotherapeutics like doxorubicin, it was found that:

  • IC50 Values :
    • A549: 5.12±0.45μM5.12\pm 0.45\,\mu M
    • HCC827: 6.78±0.56μM6.78\pm 0.56\,\mu M
    • NCI-H358: 4.89±0.39μM4.89\pm 0.39\,\mu M

These values indicate that the compound exhibits comparable potency to some established anticancer agents while showing selective toxicity towards cancerous cells over normal fibroblast cells (MRC-5) .

Antifungal Activity

The antifungal properties of the compound were also assessed. It demonstrated notable activity against various fungal strains, with minimum inhibitory concentrations (MICs) indicating effectiveness in inhibiting fungal growth.

Table 2: Antifungal Activity

Fungal StrainMIC (μg/mL\mu g/mL)
Candida albicans8
Aspergillus niger16
Cryptococcus neoformans32

This antifungal profile suggests potential applications in treating fungal infections .

The proposed mechanism of action for this compound involves interference with cellular processes essential for tumor growth and survival. The compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.